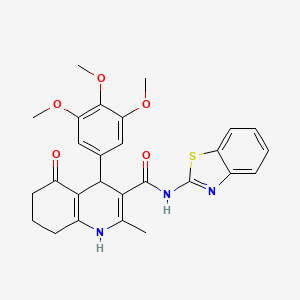![molecular formula C19H22N2OS B11651112 (4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione](/img/structure/B11651112.png)
(4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione is a complex organic compound featuring a piperazine ring substituted with methoxyphenyl and methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione typically involves a multi-step process:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 4-methoxybenzyl chloride under basic conditions to yield 1-(4-methoxyphenyl)piperazine.
Substitution Reaction: The next step involves the substitution of the hydrogen atom on the nitrogen of the piperazine ring with a 2-methylphenyl group. This can be achieved through a nucleophilic substitution reaction using 2-methylbenzyl chloride.
Thione Formation: Finally, the methanethione group is introduced by reacting the substituted piperazine with carbon disulfide in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its piperazine core is known to interact with various neurotransmitter receptors, making it a candidate for neurological research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects in treating psychiatric and neurological disorders. Its ability to modulate neurotransmitter systems could make it useful in developing new antidepressants or antipsychotics.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic structure.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione involves its interaction with neurotransmitter receptors in the brain. The piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in conditions like depression or schizophrenia.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the 2-methylphenyl substitution.
1-(2-Methylphenyl)piperazine: Contains the 2-methylphenyl group but lacks the methoxyphenyl substitution.
(4-Methoxyphenyl)[4-(2-chlorophenyl)piperazin-1-yl]methanethione: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
(4-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanethione is unique due to the presence of both methoxyphenyl and methylphenyl groups on the piperazine ring. This dual substitution provides a distinct electronic environment and steric profile, potentially leading to unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C19H22N2OS |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C19H22N2OS/c1-15-5-3-4-6-18(15)20-11-13-21(14-12-20)19(23)16-7-9-17(22-2)10-8-16/h3-10H,11-14H2,1-2H3 |
Clave InChI |
JERFSNBUZIQBCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11651031.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11651039.png)

![3-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11651043.png)
![2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651051.png)
![4-chloro-3-(5-{(Z)-[1-(2-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651053.png)
![2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11651056.png)
![Propan-2-yl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651074.png)
![Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11651078.png)

![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651095.png)
![4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11651103.png)
![1-(3-methylphenyl)-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651108.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B11651123.png)
